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Abstract

This document provides a detailed protocol for measuring the in vitro activity of AMP-activated
protein kinase (AMPK) using a fluorescence polarization (FP) assay. The assay utilizes a 5-
carboxyfluorescein (FAM) labeled SAMS peptide substrate (FAM-SAMS). This homogenous,
non-radioactive method is suitable for high-throughput screening of potential AMPK
modulators. The protocol covers the principles of the assay, reagent preparation, experimental
procedure, data analysis, and includes representative quantitative data and troubleshooting
guidelines.

Introduction

AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis,
making it a significant therapeutic target for metabolic diseases such as type 2 diabetes,
obesity, and cancer.[1][2] AMPK is a heterotrimeric enzyme composed of a catalytic a subunit
and regulatory 3 and y subunits.[1][3] Its activity is stimulated by an increase in the cellular
AMP:ATP ratio, leading to the phosphorylation of downstream targets involved in catabolic
pathways that generate ATP and the simultaneous inhibition of anabolic pathways that
consume ATP.[3]
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The in vitro measurement of AMPK activity is fundamental for the discovery and
characterization of novel therapeutic agents that modulate its function. Traditional methods
often rely on the use of radioisotopes, such as [y-32P]ATP, which pose safety and disposal
challenges. This application note describes a sensitive and robust fluorescence polarization
(FP)-based assay using a FAM-labeled SAMS peptide, a well-characterized AMPK substrate.

The SAMS peptide sequence is derived from acetyl-CoA carboxylase (ACC), a key
downstream target of AMPK. The sequence used in the FAM-SAMS peptide is typically
HMRSAMSGLHLVKRR, with the FAM fluorophore attached to the N-terminus.

Assay Principle

This protocol is based on a competitive fluorescence polarization immunoassay. The principle
relies on the change in the rotational speed of a fluorescent molecule when it binds to a larger
molecule.

o Kinase Reaction: In the presence of ATP, active AMPK phosphorylates the unlabeled SAMS
peptide.

o Competition: The reaction mixture is then introduced to a solution containing a fixed
concentration of a FAM-labeled phosphoSAMS peptide (the tracer) and a specific antibody
that recognizes the phosphorylated SAMS peptide.

o Detection: The phosphorylated SAMS peptide produced during the kinase reaction competes
with the FAM-labeled phosphoSAMS tracer for binding to the antibody.

» Signal Reading:

o Low AMPK activity: Little to no phosphorylated SAMS is produced. The FAM-
phosphoSAMS tracer binds to the large antibody, resulting in a slow-tumbling complex and
a high fluorescence polarization signal.

o High AMPK activity: A significant amount of phosphorylated SAMS is generated. This
competes with the FAM-phosphoSAMS tracer for antibody binding, leaving more of the
small, fluorescent tracer free in solution. The fast-tumbling of the free tracer results in a
low fluorescence polarization signal.
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The decrease in fluorescence polarization is therefore proportional to the activity of AMPK.

Signaling Pathway and Experimental Workflow
AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular energy sensing and the

downstream pathways it regulates.
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Caption: Simplified AMPK signaling pathway.

Experimental Workflow

The diagram below outlines the major steps of the FAM-SAMS AMPK fluorescence polarization
assay.
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Caption: Experimental workflow for the FAM-SAMS AMPK FP assay.
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Materials and Reagents

Quantitative Summary of Reagents

Reagent

Stock
Concentration

Working
Concentration

Vendor Example

Active AMPK Enzyme Sigma-Aldrich,
] 0.1-1 mg/mL 0.5-10 ng/uL
(human, recombinant) Promega
FAM-SAMS Peptide 1 mg/mL 10 - 50 pM InnoPep, AddexBio
ATP 10 mM 10 - 100 uM Sigma-Aldrich
AMP 10 mM 100 - 300 uM Sigma-Aldrich
DTT 1M 0.5-2mM Sigma-Aldrich
MgCl2 1M 5-20mM Sigma-Aldrich
BSA 10 mg/mL 0.1 mg/mL Sigma-Aldrich
Tris-HCI, pH 7.5 1M 40 mM Sigma-Aldrich
Anti-phospho-AMPKa Vari Varies (requires Cell Signaling, Merck
aries
(Thrl72) antibody optimization) Millipore
FAM-phosphoSAMS ] Varies (requires )
Varies Custom synthesis

Peptide (Tracer)

optimization)

Compound C (AMPK

o 10 mM in DMSO 0.1-100 pMm Selleck Chemicals
inhibitor)
A-769662 (AMPK . .
_ 10 mM in DMSO 0.1-50 uM Selleck Chemicals
activator)
384-well black, low-
volume, non-binding N/A N/A Corning, Greiner
surface plates
Experimental Protocols
Reagent Preparation
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e 1X Assay Buffer: 40 mM Tris-HCI (pH 7.5), 20 mM MgClz, 0.1 mg/mL BSA, 0.5 mM DTT, and
200 uM AMP. Prepare fresh from stock solutions and keep on ice.

e AMPK Enzyme Working Solution: Dilute the active AMPK enzyme in 1X Assay Buffer to the
desired concentration (e.g., 2X the final assay concentration). The optimal concentration
should be determined empirically but a starting point of 1 pg/mL can be used.

o Substrate/ATP Mix: Prepare a 2X working solution of the FAM-SAMS peptide and ATP in 1X
Assay Buffer. For example, for a final concentration of 20 uM SAMS and 25 puM ATP, the 2X
mix would contain 40 uM SAMS and 50 uM ATP.

o Test Compounds: Prepare serial dilutions of test compounds (inhibitors or activators) in 1X
Assay Buffer containing DMSO. Ensure the final DMSO concentration in the assay is
consistent across all wells and does not exceed 1%.

o Detection Mix: Prepare a solution containing the FAM-phosphoSAMS tracer and the anti-
phospho-SAMS antibody in 1X Assay Buffer. The optimal concentrations of both components
need to be determined through a titration experiment to achieve a good assay window (a
significant difference in mP values between bound and free tracer). A starting point for the
tracer could be 1-10 nM.

Assay Procedure

The following procedure is for a 384-well plate format with a final reaction volume of 20 pL.

o Add Test Compounds: Add 5 pL of the test compound dilutions or control (1X Assay Buffer
with DMSO for no compound control) to the wells of the 384-well plate.

e Add AMPK Enzyme: Add 5 uL of the diluted AMPK enzyme working solution to each well.

« Initiate Kinase Reaction: Add 10 L of the Substrate/ATP mix to each well to start the
reaction.

 Incubation: Mix the plate gently and incubate at room temperature for 60-90 minutes. The
incubation time should be optimized to ensure the reaction is in the linear range.
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Stop Reaction (Optional): The reaction can be stopped by adding a solution containing EDTA
(e.g., 10 pL of 200 MM HEPES pH 7.5, 400 mM EDTA, 0.2% Brij-35).

Add Detection Mix: Add 10 pL of the Detection Mix to each well.

Detection Incubation: Mix the plate gently and incubate at room temperature for 60 minutes
to allow the binding equilibrium to be reached.

Read Plate: Measure the fluorescence polarization on a plate reader equipped with
appropriate filters for FAM (Excitation ~485 nm, Emission ~520 nm).

Controls

No Enzyme Control ("High mP"): Replace the AMPK enzyme solution with 1X Assay Buffer.
This control represents the baseline of no phosphorylation and should yield a high
polarization signal.

No Inhibitor Control ("Low mP"): Use 1X Assay Buffer with DMSO instead of a test
compound. This represents the maximal AMPK activity and should result in a low polarization
signal.

Positive Control (Inhibitor): Use a known AMPK inhibitor like Compound C at a concentration
that gives maximal inhibition (e.g., 10 uM).

Positive Control (Activator): For screening activators, a known activator like A-769662 can be
used.

Data Presentation and Analysis
Quantitative Data Summary
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Parameter

Typical Value Reference/Note

Kinetic Parameters

Km (SAMS peptide)

~110 pM (for GST-SAMS)

Km (ATP)

~202 UM (for GST-SAMS)

Assay Performance

A Z'-factor above 0.5 indicates

Z'-factor >0.5

a robust assay.

) A larger window provides

Assay Window (AmP) > 100 mP e

better sensitivity.
Compound Potency

Potency can vary with assay
ICs0 (Compound C) ~100 nM - 10 uM B

conditions.

Potency can vary with assay
ECso (A-769662) ~0.5-5uM

conditions.

Data Analysis

o Calculate Percent Inhibition: The percentage of AMPK inhibition by a test compound can be

calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_inhibitor - mP_low_control) / (mP_high_control -

mP_low_control)])

Where:

o mP_inhibitor is the millipolarization value in the presence of the test compound.

o mP_low_control is the millipolarization value of the no inhibitor control (maximal activity).

o mP_high_control is the millipolarization value of the no enzyme control (no activity).
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» Determine ICso/ECso Values: Plot the percent inhibition against the logarithm of the

compound concentration and fit the data to a sigmoidal dose-response curve to determine

the ICso (for inhibitors) or ECso (for activators) values.

o Assess Assay Quality (Z'-factor): The Z'-factor is a statistical measure of the quality of a high-

throughput screening assay. It is calculated using the means (u) and standard deviations (o)

of the positive (p, no enzyme) and negative (n, no inhibitor) controls:

Z'=1-[Bo_p+3a_n)/|u_p-p_n|]

Troubleshooting

Issue

Possible Cause(s)

Suggested Solution(s)

Low Assay Window (small
AmP)

Suboptimal concentrations of

tracer or antibody.

Perform a cross-titration of the
FAM-phosphoSAMS tracer and
the antibody to find optimal
concentrations.

Insufficient kinase activity.

Increase AMPK concentration
or incubation time. Ensure the

enzyme is active.

High Variability (low Z'-factor)

Pipetting errors.

Use calibrated pipettes and
proper technique. Automate

liquid handling if possible.

Inconsistent incubation times

or temperatures.

Ensure uniform incubation

conditions for all wells.

Plate reader settings are not

optimal.

Optimize the G-factor and the
number of reads per well on

the plate reader.

False Positives/Negatives

Autofluorescent or light-

scattering compounds.

Pre-screen compounds for
fluorescence interference. Re-
test hits in a secondary,

orthogonal assay.

Compound precipitation.

Check the solubility of the

compounds in the assay buffer.
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Conclusion

The FAM-SAMS fluorescence polarization assay offers a sensitive, non-radioactive, and high-
throughput compatible method for measuring in vitro AMPK activity. By following the detailed
protocol and optimization guidelines presented in this application note, researchers can
effectively screen for and characterize novel modulators of AMPK, facilitating drug discovery
efforts targeting this important metabolic regulator.

Disclaimer: This protocol provides a general framework. Optimal conditions for specific
enzymes, substrates, and instrumentation should be determined empirically by the end-user.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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